molecular formula C20H21N7O2S B2496699 2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetonitrile CAS No. 1020048-00-3

2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetonitrile

Cat. No.: B2496699
CAS No.: 1020048-00-3
M. Wt: 423.5
InChI Key: RKXQSCVMDSUISZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazoloquinazoline derivative characterized by a complex heterocyclic scaffold. Key structural features include:

  • A triazolo[1,5-c]quinazoline core with 8,9-dimethoxy substituents, which may enhance π-π stacking interactions and modulate electronic properties.
  • A thioacetonitrile group at the 5-position, which introduces polarity and reactivity due to the nitrile moiety.

Properties

IUPAC Name

2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O2S/c1-12-9-13(2)26(24-12)7-5-18-23-19-14-10-16(28-3)17(29-4)11-15(14)22-20(27(19)25-18)30-8-6-21/h9-11H,5,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXQSCVMDSUISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC#N)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetonitrile is a complex chemical structure that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N6O2SC_{20}H_{24}N_{6}O_{2}S with a molecular weight of approximately 396.51 g/mol. The structure features multiple heterocycles, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and triazole moieties. For instance, derivatives similar to the compound have shown promising results against various cancer cell lines:

  • A549 (Lung Cancer) : Compounds with similar structures exhibited IC50 values ranging from 26 µM to 49.85 µM, indicating moderate cytotoxicity against lung cancer cells .
  • MCF-7 (Breast Cancer) : Some derivatives showed significant growth inhibition with IC50 values as low as 3.0 μM, suggesting strong antiproliferative effects .

The mechanism by which these compounds exert their anticancer effects often involves:

  • Induction of Apoptosis : Many pyrazole derivatives have been reported to induce apoptosis in cancer cells, leading to reduced cell viability.
  • Cell Cycle Arrest : Certain compounds have been shown to arrest the cell cycle at the SubG1/G1 phase, preventing further proliferation .

Anti-inflammatory Activity

Beyond anticancer properties, pyrazole derivatives are also recognized for their anti-inflammatory effects. Research indicates that compounds similar to our target compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Enzyme Inhibition

Some studies suggest that the compound may act as an inhibitor of key enzymes involved in cellular signaling pathways:

  • Cholinesterase Inhibition : Certain analogs have demonstrated potential as cholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeCell LineIC50 (µM)Reference
Compound AAnticancerA54926
Compound BAnticancerMCF-73.0
Compound CAnti-inflammatoryVariousN/A
Compound DCholinesterase InhibitorN/AN/A

Study 1: Pyrazole Derivatives Against A549 Cells

In a study conducted by Wei et al., a series of pyrazole derivatives were synthesized and tested for their anticancer activity against A549 cells. The most potent derivative exhibited an IC50 value of 26 µM, highlighting the importance of structural modifications in enhancing biological activity .

Study 2: Mechanistic Insights into Anticancer Activity

Research by Kumar et al. focused on the mechanism of action for pyrazole-based compounds, revealing that they induce apoptosis through caspase activation and inhibit cell cycle progression at critical checkpoints . This study underscores the therapeutic potential of such compounds in cancer treatment.

Comparison with Similar Compounds

Structural Analogs

The compound’s closest analog, 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-5-((4-methylbenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline (PubChem entry, ), differs in the 5-position substituent:

  • Target compound : Thioacetonitrile group (polar, nitrile functionality).
  • Analog : (4-Methylbenzyl)thio group (hydrophobic, aromatic bulk).

Table 1: Structural and Physicochemical Comparison

Property Target Compound Analog ()
Molecular Weight ~476 g/mol ~557 g/mol
Substituent at 5-position -SCN (polar) -S-CH2C6H4-CH3 (nonpolar)
Predicted LogP ~2.1 (moderate lipophilicity) ~3.8 (higher lipophilicity)
Hydrogen Bond Acceptors 8 7

However, the bulkier (4-methylbenzyl)thio group in the analog could favor membrane permeability and receptor binding in hydrophobic pockets .

Pharmacological Profile

Triazoloquinazoline derivatives are known to interact with adenosine receptors. For example:

  • A2A antagonists often feature bulky aromatic substituents to block the receptor’s orthosteric site.
  • A3 agonists may require smaller, polar groups for activation.

The target compound’s nitrile group could favor interactions with cysteine or serine residues in adenosine A3 receptors, while the pyrazole-ethyl chain might align with A2A receptor subpockets . In contrast, the (4-methylbenzyl)thio analog’s hydrophobic substituent may confer A2A antagonism, similar to known antagonists like ZM-241383.

Chemoinformatics Analysis

Using Tanimoto similarity coefficients (), the structural similarity between the target compound and its analog was calculated:

  • Tanimoto Index : 0.78 (based on binary fingerprint comparison), indicating moderate similarity.
  • Key Differences : Nitrile vs. benzyl-thio groups dominate the dissimilarity, affecting electronic and steric properties .

Table 2: Similarity Coefficients for Selected Triazoloquinazolines

Compound Pair Tanimoto Coefficient Jaccard Index
Target vs. Analog () 0.78 0.64
Target vs. ZM-241385 0.55 0.42

The higher Tanimoto score for the analog in underscores its structural relevance, though pharmacological divergence is likely due to substituent effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.